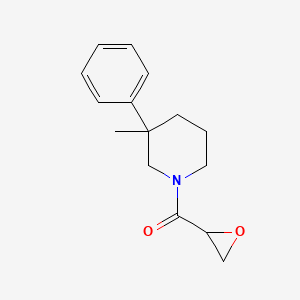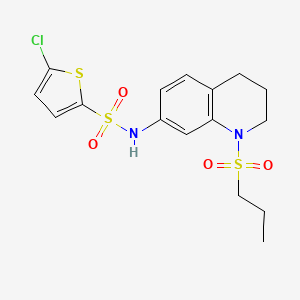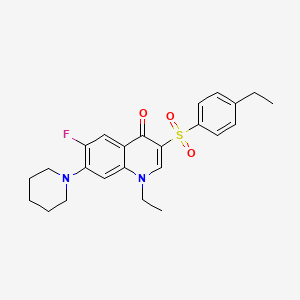![molecular formula C11H11N5O2 B2472370 N-phenyl-N'-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea CAS No. 1211603-39-2](/img/structure/B2472370.png)
N-phenyl-N'-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-phenyl-N’-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea” is a compound that contains a 1,2,4-triazole ring. The 1,2,4-triazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “N-phenyl-N’-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea”, involves various chemical reactions . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “N-phenyl-N’-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea” and its derivatives can be analyzed using spectroscopic techniques. For instance, the IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1 H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-phenyl-N’-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea” and its derivatives are complex and involve multiple steps . These reactions are typically carried out under controlled conditions to ensure the correct formation of the desired compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-phenyl-N’-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea” and its derivatives can be determined using various analytical techniques. For instance, the melting point (mp) and the NMR spectra can provide valuable information about the physical and chemical properties of these compounds .Applications De Recherche Scientifique
Synthesis and Intermediates in Drug Development
N-phenyl-N'-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea and related compounds are valuable intermediates in the synthesis of various derivatives. For instance, they are used in the synthesis of derivatives of 1-(β-D-arabinofuranosyl)cytosine, a significant compound in medical chemistry, by treatment with tri(1H-1,2,4-triazol-1-yl)phosphine oxide and other reactants (Divakar & Reese, 1982).
Biological Activities
These compounds demonstrate various biological activities. For example, N-(4-methyl phenyl)-N 1-(1,2,4-triazoly) Urea Compound has shown preliminary cytokinin-activity, a class of plant hormones that promote cell division in plant roots and shoots (Feng Gui-rong, 2002). Additionally, certain derivatives have exhibited promising anti-inflammatory activity, as seen in derivatives like 1-[3-(4-substitutedphenyl)-5-phenyl-4H-1,2,4-triazol-4-yl]urea and 1-[3-(4-substitutedphenyl)-5-phenyl-4H-1,2,4-triazol-4-yl]thiourea (Cherala et al., 2012).
Anti-Proliferative and Antimicrobial Properties
A range of triazole derivatives, including those incorporating this compound, have been synthesized and evaluated for urease and anti-proliferative activities. Some of these compounds have shown significant promise as urease inhibitors and in anti-proliferative roles (Ali et al., 2022). Moreover, the derivatives of 1,2,4-Triazole-3-thiol have demonstrated cytotoxicity against various cancer cell lines, indicating potential utility in cancer treatment (Šermukšnytė et al., 2022).
Plant Biology and Agriculture
In the field of plant biology, urea derivatives like this compound are recognized for their cytokinin-like activity, which influences cell division and differentiation in plants. This has implications in agricultural practices and plant morphogenesis studies (Ricci & Bertoletti, 2009).
Orientations Futures
The future directions for the research on “N-phenyl-N’-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea” and its derivatives could involve further exploration of their biological activities and potential applications. For instance, these compounds could be further studied for their potential as Strigolactone biosynthesis inhibitors .
Mécanisme D'action
Target of Action
The primary target of 1-phenyl-3-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes .
Mode of Action
1-Phenyl-3-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea interacts with its target, the aromatase enzyme, by binding to the iron in the heme moiety of CYP-450 . The nitrogen atoms of the 1,2,4-triazole ring and phenyl moieties have a key interaction in the active site of the enzyme . Furthermore, the carbonyl group in the compound’s structure forms hydrogen bonds, contributing to the binding .
Biochemical Pathways
The interaction of 1-phenyl-3-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea with the aromatase enzyme affects the biosynthesis of estrogens . This disruption can lead to downstream effects on various physiological processes that are regulated by these hormones.
Pharmacokinetics
The pharmacokinetic properties of 1-phenyl-3-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea are influenced by its ability to form hydrogen bonds with different targets . This ability improves the compound’s pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
The molecular and cellular effects of 1-phenyl-3-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea’s action are primarily seen in its cytotoxic activities. The compound has shown promising cytotoxic activity against certain cancer cell lines . This suggests that it may have potential as an anticancer agent.
Propriétés
IUPAC Name |
N-(phenylcarbamoyl)-2-(1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2/c17-10(6-16-8-12-7-13-16)15-11(18)14-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,14,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHXWCFKBGSZME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC(=O)CN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-5-bromo-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2472291.png)
![4-methyl-N-[(4-methylphenyl)methyl]-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2472294.png)
![4-[benzyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide](/img/structure/B2472295.png)
![N-(4-acetamidophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2472296.png)
![5-(4-Methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2472297.png)

![3-(4-methoxyphenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2472300.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2472301.png)

![4-fluoro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2472303.png)

![Methyl 5-ethyl-7-(4-methoxyphenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2472310.png)